Pyrazol-1-yl-methanol
Overview
Description
Pyrazol-1-yl-methanol is an organic compound characterized by a pyrazole ring attached to a methanol group. This compound is a colorless to pale yellow liquid, soluble in water and common organic solvents. Pyrazole derivatives, including this compound, are significant in various fields due to their versatile chemical properties and biological activities .
Mechanism of Action
Target of Action
Pyrazol-1-yl-methanol, a derivative of the pyrazole class of compounds, has been found to have diverse pharmacological effects Pyrazole derivatives have been known to interact with various targets such as tyrosine kinase , antibacterial and beta-lactam antibiotic , antidepressant agent , analgesic , antiobesity agent , and H2-receptor agonist .
Mode of Action
It’s known that pyrazole derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . For instance, one study showed that a pyrazole derivative attenuates cytokine signal transduction via inhibition of JAK1 and JAK2, leading to antiproliferative and proapoptotic effects .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the JAK-STAT signaling pathway .
Result of Action
Pyrazole derivatives have been known to have diverse pharmacological effects, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .
Action Environment
Factors such as the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the catalytic properties of pyrazole-based ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazol-1-yl-methanol can be synthesized through several methods. One common approach involves the reaction of pyrazole with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. Another method includes the use of dimethyl sulfoxide as a methylene source in the presence of a metal catalyst .
Industrial Production Methods: Industrial production of this compound typically employs high-yielding, one-pot synthesis methods. These methods often utilize metal catalysts to facilitate the reaction, ensuring efficient production and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Pyrazol-1-yl-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into pyrazole derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Pyrazol-1-yl-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Pyrazole derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Bis(pyrazolyl)methane: Similar in structure but contains two pyrazole rings.
Pyrazoline derivatives: These compounds have a similar pyrazole ring but differ in their functional groups and biological activities.
Pyrazole carboxylic acids: These compounds are oxidation products of Pyrazol-1-yl-methanol and have different chemical properties .
Uniqueness: this compound is unique due to its specific combination of a pyrazole ring and a methanol group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
pyrazol-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-4-6-3-1-2-5-6/h1-3,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUMAPPWWKNLNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287360 | |
Record name | Pyrazol-1-yl-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-82-7 | |
Record name | N-(Hydroxymethyl)pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1120-82-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazol-1-yl-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazol-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(HYDROXYMETHYL)PYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9353M23XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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